N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate
Overview
Description
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate, also known as AG-3-5 or AG-3, is a guanidine derivative that has been extensively studied for its potential therapeutic applications. AG-3-5 has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism Of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical And Physiological Effects
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has been shown to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Advantages And Limitations For Lab Experiments
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the lab. N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has also been extensively studied, and its biological activities have been well characterized. However, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate has several potential future directions for research. One area of research could be the development of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate derivatives with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate could be further elucidated to better understand its biological effects.
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)guanidine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.CH4O3S/c1-13-7-3-2-5(9)4-6(7)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXEKPTBVQVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C(N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)guanidine methanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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